Fallacinol

Vue d'ensemble

Description

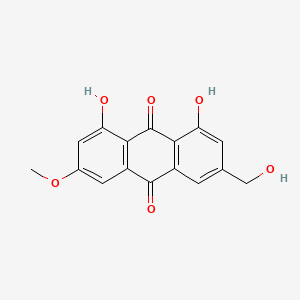

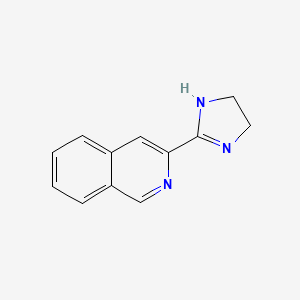

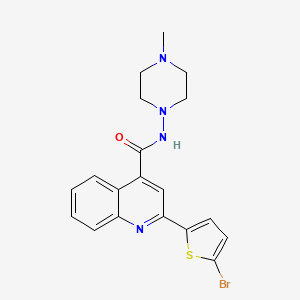

Fallacinol, also known as Teloschistin, is an organic compound in the structural class of chemicals known as anthraquinones . It is found in some lichens, particularly in the family Teloschistaceae, as well as a couple of plants and non-lichen-forming fungi .

Synthesis Analysis

This compound was first isolated from the lichen Oxneria fallax by Japanese chemists in 1936 . An alternative synthesis was proposed in 1984, using a methodology employing Diels–Alder additions of napthoquinones to mixed trimethylsilyl vinylketene acetals as a route to synthetic hydroxyanthraquinones .Molecular Structure Analysis

This compound has a molecular formula of C16H12O6 . Its IUPAC name is 1,8-Dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione .Chemical Reactions Analysis

The research noted the slower-than-expected reaction rates during oxidation, suggesting a distinctive reactivity pattern for this compound, possibly due to its additional hydroxyl group .Physical And Chemical Properties Analysis

This compound has a molar mass of 300.266 g·mol −1 . It appears as orange needles and has a melting point of 244–246 °C (471–475 °F; 517–519 K) .Applications De Recherche Scientifique

Anthraquinone Derivative Studies

Fallacinol, identified as an anthraquinone pigment, has been isolated from extracts of Xanthoria parientina. This study suggests its significance in the context of natural pigments and their chemical properties.

- Piattelli, M., & Nicola, M. (1968). Anthraquinone pigments from Xanthoria parientina (L.) Phytochemistry, 7, 1183-1187.

Resistance Studies in Mites

Research on Amblyseius fallacis, a predaceous mite, revealed insights into resistance to organophosphorus, potentially relevant in agricultural pest management. The study does not directly involve this compound but explores related compounds and their biological interactions.

- Croft, B., Brown, A., & Hoying, S. (1976). Organophosphorus-resistance and Its Inheritance in the Predaceous Mite Amblyseius fallacis. Journal of Economic Entomology, 69, 64-68.

Lichen Secondary Metabolites Research

A computational study identified this compound as a potential inhibitor of SARS-CoV-2, demonstrating the compound's potential in antiviral research.

- S. S., S. R, & K. B. (2021). Computational Screening and Molecular Docking of Lichen Secondary Metabolites against Severe Acute Respiratory Syndrome-COV-2 Main Protease and Spike Protein. Asian Journal of Pharmaceutical and Clinical Research.

Studies in Traditional Medicine

This compound has been isolated from traditional medicinal plants like Reynoutria Japonica Houtt, indicating its importance in pharmacognosy and traditional medicine research.

- Chang-xiang, C. (2001). Studies on the Constituents of REYNOUTRIA JAPONICA HOUTT.

Biochemical and Genetic Studies

While not directly involving this compound, studies on tryptophan metabolism and genetics provide a broader context for understanding the biochemical pathways in which similar compounds might play a role.

- Yanofsky, C. (2001). Advancing our knowledge in biochemistry, genetics, and microbiology through studies on tryptophan metabolism. Annual Review of Biochemistry, 70, 1-37.

Propriétés

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXSYUJKJSOJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205430 | |

| Record name | Fallacinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

569-05-1 | |

| Record name | Fallacinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fallacinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fallacinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)

![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)

![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)